Melting Point Reduction vs. N-Desmethyl Analog
2-Cyano-N-cyclohexyl-N-methylacetamide exhibits a melting point of 84 °C (recrystallized from cyclohexane), significantly lower than its N-desmethyl comparator, 2-cyano-N-cyclohexylacetamide (CAS 15029-38-6), which melts at 95–98 °C . This ~11–14 °C melting point depression is attributable to the loss of intermolecular N–H···O=C hydrogen bonding upon N-methylation, which disrupts crystal packing in the tertiary amide [1]. The lower melting point facilitates liquid handling at moderately elevated temperatures and broadens the solvent selection window for recrystallization. Conversely, the secondary amide's higher melting point and crystalline nature may be advantageous for long-term solid-state storage but complicates liquid-transfer automation.
| Evidence Dimension | Melting point (mp) |
|---|---|
| Target Compound Data | 84 °C (solvent: cyclohexane) |
| Comparator Or Baseline | 2-Cyano-N-cyclohexylacetamide (CAS 15029-38-6): 95–98 °C |
| Quantified Difference | Δmp ≈ –11 to –14 °C (target lower) |
| Conditions | Experimental melting point; target recrystallized from cyclohexane; comparator from ChemBK database |
Why This Matters
A lower melting point expands the operable temperature range for automated liquid handling and broadens recrystallization solvent options, directly impacting high-throughput screening workflows and scale-up process development.
- [1] Marinković, A.D. et al. (2011). Correlation analysis of IR, ¹H and ¹³C NMR spectral data of N-alkyl and N-cycloalkyl cyanoacetamides. CICEQ, 17(3), 307–314. LFER analysis of N–H hydrogen bonding effects on spectral properties. View Source
